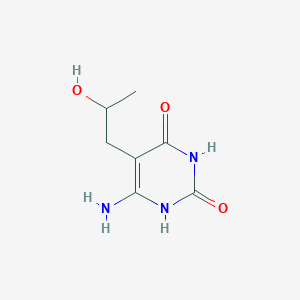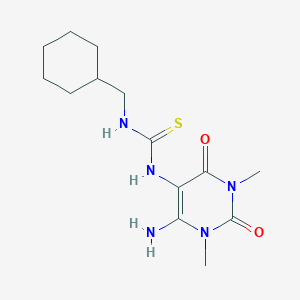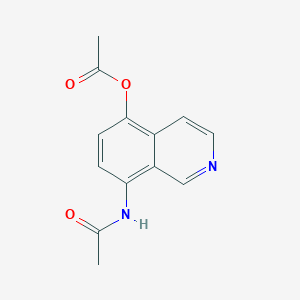
(8-Acetamidoisoquinolin-5-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Acetamidoisoquinolin-5-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an acetamido group at the 8th position and an acetate group at the 5th position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Acetamidoisoquinolin-5-yl) acetate typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction.
Introduction of Acetamido Group: The acetamido group can be introduced by reacting the isoquinoline derivative with acetic anhydride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the isoquinoline derivative at the 5th position using acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(8-Acetamidoisoquinolin-5-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetate group can be substituted with other functional groups such as halides, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学研究应用
(8-Acetamidoisoquinolin-5-yl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (8-Acetamidoisoquinolin-5-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and replication.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound with a similar core structure but lacking the acetamido and acetate groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
Naphthyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
(8-Acetamidoisoquinolin-5-yl) acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and acetate groups allows for versatile chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
7467-74-5 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
(8-acetamidoisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)15-12-3-4-13(18-9(2)17)10-5-6-14-7-11(10)12/h3-7H,1-2H3,(H,15,16) |
InChI 键 |
NCACIPGQUXOBPV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C=NC=CC2=C(C=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
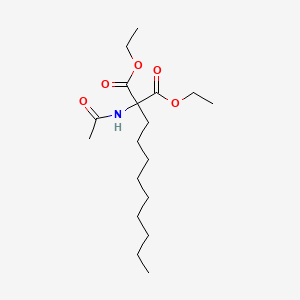
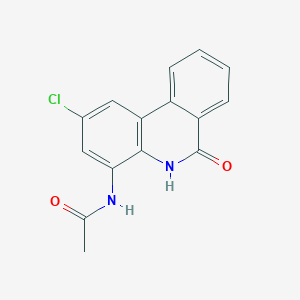
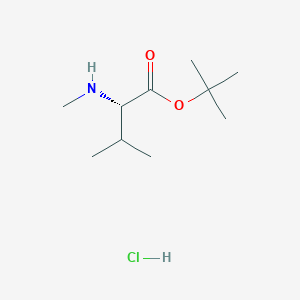
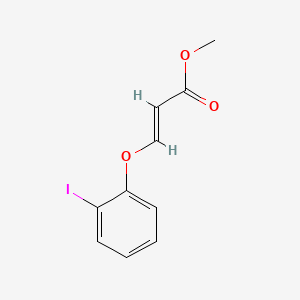
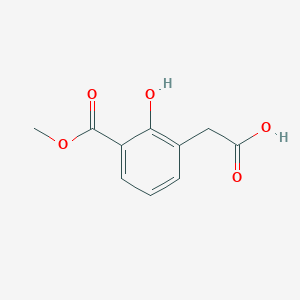
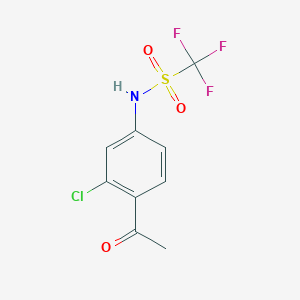
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
